molecular formula C23H29N5O3S2 B12033384 9-methyl-2-{[3-(4-morpholinyl)propyl]amino}-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 477735-27-6

9-methyl-2-{[3-(4-morpholinyl)propyl]amino}-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12033384
CAS No.: 477735-27-6
M. Wt: 487.6 g/mol
InChI Key: JNNNAKJSALXHHV-SDXDJHTJSA-N
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Description

The compound 9-methyl-2-{[3-(4-morpholinyl)propyl]amino}-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. Its unique structure, which includes a pyrido[1,2-a]pyrimidin-4-one core, a thiazolidin-5-ylidene moiety, and a morpholinylpropylamino side chain, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-methyl-2-{[3-(4-morpholinyl)propyl]amino}-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. The process may start with the preparation of the pyrido[1,2-a]pyrimidin-4-one core, followed by the introduction of the thiazolidin-5-ylidene moiety and the morpholinylpropylamino side chain. Each step requires specific reagents, catalysts, and conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize efficiency and minimize costs. Continuous flow reactors and automated synthesis platforms may be employed to enhance reproducibility and scalability.

Chemical Reactions Analysis

Types of Reactions

9-methyl-2-{[3-(4-morpholinyl)propyl]amino}-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized analogs.

Scientific Research Applications

Chemistry

In chemistry, 9-methyl-2-{[3-(4-morpholinyl)propyl]amino}-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is studied for its unique structural properties and reactivity. It serves as a model compound for understanding reaction mechanisms and developing new synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, are of particular interest. Studies may focus on its binding affinity, selectivity, and biological activity.

Medicine

In medicine, This compound is explored for its therapeutic potential. It may exhibit pharmacological properties such as anti-inflammatory, antimicrobial, or anticancer activity. Preclinical and clinical studies are conducted to evaluate its efficacy and safety.

Industry

In industry, this compound can be used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 9-methyl-2-{[3-(4-morpholinyl)propyl]amino}-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s binding to these targets can modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    9-methyl-2-{[3-(4-morpholinyl)propyl]amino}-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one: can be compared to other pyrido[1,2-a]pyrimidin-4-one derivatives, thiazolidin-5-ylidene compounds, and morpholinylpropylamino analogs.

Uniqueness

The uniqueness of this compound lies in its combination of structural features, which confer specific chemical and biological properties. Its ability to undergo diverse chemical reactions and interact with various biological targets makes it a versatile and valuable compound for research and development.

Properties

CAS No.

477735-27-6

Molecular Formula

C23H29N5O3S2

Molecular Weight

487.6 g/mol

IUPAC Name

(5Z)-5-[[9-methyl-2-(3-morpholin-4-ylpropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C23H29N5O3S2/c1-3-8-28-22(30)18(33-23(28)32)15-17-19(24-7-5-9-26-11-13-31-14-12-26)25-20-16(2)6-4-10-27(20)21(17)29/h4,6,10,15,24H,3,5,7-9,11-14H2,1-2H3/b18-15-

InChI Key

JNNNAKJSALXHHV-SDXDJHTJSA-N

Isomeric SMILES

CCCN1C(=O)/C(=C/C2=C(N=C3C(=CC=CN3C2=O)C)NCCCN4CCOCC4)/SC1=S

Canonical SMILES

CCCN1C(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)NCCCN4CCOCC4)SC1=S

Origin of Product

United States

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